![molecular formula C21H21FN4O3S B2724802 N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-59-8](/img/structure/B2724802.png)

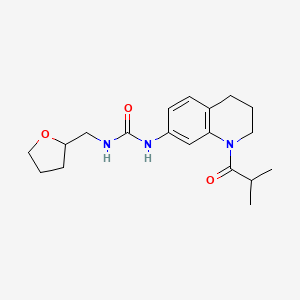

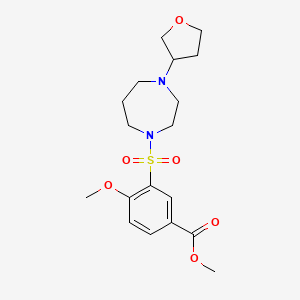

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of acetamide ethers that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been discovered and characterized in previous lead optimization efforts .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This approach has led to the identification of a potent and selective GIRK1/2 activator . The compounds have been evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Research on pyrazolo[3,4-b]pyridine derivatives highlights the importance of such compounds in the field of medicinal chemistry, particularly in the synthesis of potential therapeutic agents. These compounds are integral to designing drugs with specific biological activities, including anticancer, anti-inflammatory, and antimicrobial properties (Harb, Abbas, & Mostafa, 2005). The structural versatility of pyrazolo[3,4-b]pyridines allows for the development of novel drugs with improved efficacy and reduced side effects.

Anticancer Research

Several pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies aim to discover new anticancer agents with specific mechanisms of action, such as topoisomerase inhibition, which is crucial for DNA replication and cell division. Compounds exhibiting significant cytotoxicity in vitro provide a foundation for further development into chemotherapeutic agents (Alam et al., 2016).

Antimicrobial and Antitubercular Activities

Pyrazolo[3,4-b]pyridine derivatives have also been explored for their antimicrobial and antitubercular activities. These compounds could serve as lead molecules for developing new antibiotics to combat resistant bacterial strains. Research in this area is critical, given the global rise in antibiotic resistance and the need for novel therapeutic options (Bodige et al., 2020).

Enzyme Inhibition Studies

The design and synthesis of pyrazolo[3,4-b]pyridine derivatives are targeted not only towards anticancer and antimicrobial activities but also towards inhibiting specific enzymes implicated in disease processes. For instance, enzyme inhibitors can serve as potent drugs by modulating the biological pathways involved in diseases like cancer, inflammation, and neurodegenerative disorders. Identifying compounds that effectively inhibit target enzymes is a significant step in drug development (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The primary target of the compound N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential and regulating the cellular excitability in many cell types .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell . This inward flow of potassium ions hyperpolarizes the cell, reducing its excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, affecting neuronal signaling and neurotransmitter release . This can have downstream effects on various physiological processes, including heart rate, insulin release, and perception of pain .

Pharmacokinetics

The compound has been evaluated in tier 1 dmpk assays, which suggest that it has nanomolar potency as a girk1/2 activator and improved metabolic stability over prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound results in hyperpolarization of the cell and reduced cellular excitability . This can lead to changes in neuronal signaling and neurotransmitter release, affecting various physiological processes .

properties

IUPAC Name |

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S/c1-12-19-17(21(27)23-15-6-7-15)10-18(13-2-4-14(22)5-3-13)24-20(19)26(25-12)16-8-9-30(28,29)11-16/h2-5,10,15-16H,6-9,11H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOXUJUAVZRTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4CC4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(1,3-Diphenylpyrazol-4-yl)-3-(2-furyl)-2-pyrazolinyl]butan-1-one](/img/structure/B2724722.png)

![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)

![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)

![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2724735.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2724736.png)

![3-Phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724740.png)

![N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2724741.png)